Sigma‑1 Receptor Off‑Target Liability: Benzyl Analog vs. Benzoyl Target Compound
The benzyl analog 4-[1-(2-bromo‑benzyl)‑piperidin‑4‑ylmethoxy]‑benzonitrile (CHEMBL295661) potently binds sigma‑1 receptor with Ki = 2.02 nM [1]. In contrast, the benzoyl scaffold of the target compound is explicitly designed for reversible MAGL inhibition and has been optimized in second‑generation campaigns to maintain selectivity over sigma receptors [2]. Although direct sigma‑1 data for the target compound are not publicly available, the structural rationale—amide carbonyl in place of a basic amine—predicts a substantial reduction in sigma affinity, consistent with class‑wide SAR showing that benzoylation abolishes sigma binding of benzylpiperidines [3].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; predicted >>100 nM based on class SAR |
| Comparator Or Baseline | 4-[1-(2-bromo‑benzyl)‑piperidin‑4‑ylmethoxy]‑benzonitrile; Ki = 2.02 nM |
| Quantified Difference | Estimated >50‑fold reduction in sigma‑1 affinity |
| Conditions | Radioligand displacement assay using [3H](+)-pentazocine in guinea pig brain membranes |
Why This Matters
Procurement of the wrong analog (benzyl instead of benzoyl) introduces a potent sigma‑1 off‑target that would confound MAGL‑focused studies and compromise data reproducibility.
- [1] BindingDB. (2009). BDBM50058009: 4-[1-(2-Bromo-benzyl)-piperidin-4-ylmethoxy]-benzonitrile (CHEMBL295661). Ki for sigma‑1 receptor = 2.02 nM. View Source
- [2] Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. View Source
- [3] Deuther-Conrad, W., et al. (2020). Structural determinants of sigma receptor affinity. Journal of Medicinal Chemistry, 63(10), 5389–5407. View Source
